Boc-His(Trt)-OH

Catalog No.
S1768128
CAS No.
32926-43-5
M.F
C30H31N3O4
M. Wt
497.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-His(Trt)-OH

CAS Number

32926-43-5

Product Name

Boc-His(Trt)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid

Molecular Formula

C30H31N3O4

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1

InChI Key

OYXZPXVCRAAKCM-SANMLTNESA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Synonyms

Boc-His(Trt)-OH;32926-43-5;N-Boc-N'-trityl-L-histidine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoicacid;Nalpha-Boc-N(im)-trityl-L-histidine;AmbotzBAA1453;15449_ALDRICH;SCHEMBL9959535;15449_FLUKA;EBD6935;MolPort-003-926-803;C30H31N3O4;ACT10790;N-|A-Boc-N-im-trityl-L-histidine;N|A-Boc-N(im)-trityl-L-histidine;ZINC25783998;AKOS015903518;AM81820;CB-1675;DS-2286;AJ-82130;AK-44645;DB-030155;FT-0686530;ST24033142

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Boc-His(Trt)-OH, also known as N-tert-butyloxycarbonyl-L-histidine(trityl)-hydroxy, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a method for chemically synthesizing peptides, which are chains of amino acids. Peptides play crucial roles in various biological processes, and their synthesis allows researchers to study their structure, function, and potential therapeutic applications.

Building Block for Peptide Synthesis:

Boc-His(Trt)-OH contains the amino acid histidine (His) with two protective groups attached:

  • Boc (tert-butyloxycarbonyl): This group protects the amino group (N-terminus) of the His residue, preventing unwanted reactions during the synthesis process.
  • Trt (trityl): This group protects the side chain imidazole group of the His residue, ensuring selective coupling with other amino acids during peptide chain elongation.

During SPPS, Boc-His(Trt)-OH is attached to a solid support, followed by the sequential addition of other protected amino acids in a specific order determined by the desired peptide sequence. After chain assembly, the protecting groups, including Boc and Trt, are removed simultaneously using specific cleavage cocktails, yielding the final peptide product [, ].

Research Applications:

The ability to synthesize peptides using Boc-His(Trt)-OH enables a wide range of research applications, including:

  • Studying protein-protein interactions: Peptides derived from specific protein regions can be used to understand how proteins interact with each other, which is crucial for various cellular processes [].
  • Developing functional mimics of natural peptides: Synthetic peptides can mimic the activity of natural peptides, allowing researchers to study their function and potential therapeutic applications in areas like drug discovery [].
  • Investigating the role of specific amino acids in peptide function: By incorporating or omitting Boc-His(Trt)-OH during peptide synthesis, researchers can investigate the specific contribution of the His residue to the overall function of the peptide [].

Boc-His(Trt)-OH, also known as N-Boc-N'-Trityl-L-histidine, is a protected derivative of the amino acid histidine. Its chemical formula is C30H31N3O4, and it has a molecular weight of 497.58 g/mol. The compound appears as a white to off-white powder and is primarily utilized in peptide synthesis due to its protective groups, which facilitate selective reactions during the coupling process in solid-phase peptide synthesis (SPPS) .

  • Boc-His(Trt)-OH may cause irritation to skin, eyes, and respiratory system [].
  • It is recommended to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].
  • Specific data on toxicity is not publicly available.

Please Note:

  • This information is not exhaustive and is for educational purposes only. Always refer to Safety Data Sheets (SDS) and relevant literature before handling any chemicals.

Boc-His(Trt)-OH is particularly useful in the context of solid-phase peptide synthesis. The Boc (tert-butyloxycarbonyl) group serves to protect the amino group of histidine, while the Trt (trityl) group protects the imidazole side chain. During synthesis, these protective groups can be selectively removed after the desired coupling reactions have taken place. Typically, both groups are cleaved simultaneously using trifluoroacetic acid (TFA) .

Key Reactions:

  • Coupling Reactions: The carboxyl group of Boc-His(Trt)-OH can undergo condensation with amines to form amides.
  • Cyclization: Under specific conditions, such as treatment with dithionyl chloride, intramolecular dehydration can occur, leading to cyclic amide derivatives .

Boc-His(Trt)-OH has been studied for its role in synthesizing biologically active compounds. It is particularly significant in the development of peptide-based inhibitors for various enzymes, including dipeptidyl peptidases. These inhibitors have potential therapeutic applications in treating conditions such as diabetes and cancer .

The synthesis of Boc-His(Trt)-OH typically involves several steps:

  • Starting Materials: The process begins with a suitable precursor that contains the histidine structure.
  • Protection: The amino and imidazole groups are protected using Boc and Trt groups respectively.
  • Reaction Conditions: The reaction is carried out in solvents such as methanol or tetrahydrofuran (THF), often involving bases like potassium hydroxide.
  • Purification: After completion, the product is purified through extraction and drying processes .

A typical synthetic route might include dissolving a benzyl 2-tert-butoxycarbonylamino-3-(1-trimethylimidazol-4-yl)propionate in methanol, adding potassium hydroxide, stirring, and then extracting the product from the reaction mixture .

Boc-His(Trt)-OH serves various roles in both academic research and industrial applications:

  • Peptide Synthesis: It is extensively used as an intermediate in synthesizing peptide drugs and other biologically active molecules.
  • Medicinal Chemistry: The compound aids in studying structure-activity relationships for drug development.
  • Biochemistry: It can be employed in synthesizing vitamins and other important biochemical agents .

Research has indicated that Boc-His(Trt)-OH can interact with various biological targets, particularly enzymes involved in metabolic pathways. Its derivatives are being explored for their inhibitory effects on specific enzymes, which could lead to novel therapeutic strategies against diseases like diabetes .

Several compounds share structural similarities with Boc-His(Trt)-OH. Here are a few notable examples:

Compound NameStructure/PropertiesUnique Features
N-Boc-L-histidineSimilar protective Boc groupCommonly used without Trityl protection
His(Trt)-OHContains only Trityl protectionLacks the Boc protection for amino group
Boc-L-phenylalanineAnother amino acid derivativeDifferent side chain leading to varied activity
N-Trityl-L-histidineTrityl protection without BocUtilized for different synthetic approaches

Boc-His(Trt)-OH's unique combination of protective groups allows for greater flexibility during peptide synthesis compared to these other compounds, making it particularly valuable in complex synthetic pathways .

The development of Boc-His(Trt)-OH emerged from the critical need to address histidine incorporation challenges in peptide synthesis during the late 20th century. Histidine, as one of the most problematic amino acids in peptide chemistry, presented significant obstacles due to its propensity for epimerization and side-chain reactivity. Early peptide synthesis efforts frequently encountered racemization issues when incorporating histidine residues, particularly under the elevated temperatures and basic conditions commonly employed in solid-phase synthesis protocols.

The introduction of the trityl protecting group for the imidazole nitrogen represented a significant advancement in addressing these challenges. The trityl group's bulky nature and electron-withdrawing properties effectively suppress unwanted side reactions such as N-acylation on the imidazole ring. This protection strategy evolved as researchers recognized that the imidazole side chain's basicity made it susceptible to deprotonation, leading to the formation of achiral ester enolates that could subsequently convert to either L- or D-isomers with no thermodynamic preference.

Significance in Peptide Chemistry

Boc-His(Trt)-OH occupies a central position in modern peptide synthesis due to its exceptional compatibility with Boc chemistry protocols and its superior performance in preventing epimerization compared to alternative histidine derivatives. The compound's significance extends beyond mere protection, as it enables the synthesis of complex peptides containing multiple histidine residues without compromising stereochemical purity. Research has demonstrated that peptides synthesized using Boc-His(Trt)-OH exhibit enhanced binding affinities in receptor-ligand interactions compared to those prepared with less stable histidine derivatives.

The compound's utility is particularly evident in the synthesis of therapeutically relevant peptides, where even minimal epimerization can dramatically impact biological activity. Studies involving complex peptide sequences such as Liraglutide and 1-42 Beta Amyloid have showcased the superior performance of Boc-His(Trt)-OH in maintaining product integrity under challenging synthesis conditions. The compound's compatibility with automated synthesis platforms has further enhanced its significance, enabling high-throughput production of histidine-containing peptides for pharmaceutical applications.

Overview of Protection Strategies for Histidine Residues

Histidine protection strategies in peptide synthesis have evolved significantly, with various approaches targeting different aspects of the amino acid's reactivity profile. Traditional protection methods in Boc chemistry include the use of Boc, 2,4-dinitrophenyl (Dnp), tosyl (Tos), and benzyloxymethyl (Bom) groups, each offering distinct advantages and limitations. The positioning of these protecting groups can occur at either the π-nitrogen or τ-nitrogen of the imidazole ring, with significant implications for epimerization suppression.

The trityl protection strategy employed in Boc-His(Trt)-OH specifically targets the τ-nitrogen position, providing superior steric hindrance that effectively blocks access to the α-hydrogen and thereby suppresses epimerization mechanisms. This approach contrasts with π-nitrogen protection strategies, which, while effective, often require more complex synthesis protocols and specialized scavenging reagents during peptide cleavage. The orthogonal nature of Boc and trityl protection allows for simultaneous removal under acidic conditions, typically using trifluoroacetic acid (TFA), making the deprotection process both efficient and predictable.

XLogP3

5.4

Dates

Modify: 2023-08-15

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